2-(1,2-Thiazol-4-yl)acetonitrile
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Description
2-(1,2-Thiazol-4-yl)acetonitrile is a chemical compound that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, attached to an acetonitrile group. This structure is a key intermediate in the synthesis of various heterocyclic compounds that have potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of thiazolylacetonitrile derivatives typically involves ring transformation reactions. For instance, the preparation of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives is achieved by transforming 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, yielding moderate to good product yields . Another synthetic approach reported involves the base-promoted reaction of 2H-pyran-3-carbonitriles with 2-aminobenzthazole, using cesium carbonate at room temperature to obtain (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives .
Molecular Structure Analysis
The molecular structure of thiazolylacetonitrile derivatives can be complex, as seen in the synthesis of Co(III) complexes where 2-amino-1,3,4-thiadiazole reacts with acetonitrile to form compounds with planar square and octahedral geometries . The molecular modeling of such compounds provides insights into their molecular parameters, including electronegativity, net dipole moment, total energy, electronic energy, binding energy, electrophilicity index, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .
Chemical Reactions Analysis
Thiazolylacetonitriles exhibit diverse reactivity towards electrophilic reagents. For example, reactions with acetone and malononitrile derivatives in the presence of sulfur yield thiophene derivatives . Additionally, the condensation of aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile via Knoevenagel condensation demonstrates the versatility of these compounds in forming various substituted acrylonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolylacetonitrile derivatives can be influenced by their molecular structure. The photophysical and solvatochromic properties of these compounds have been studied, revealing solvent-dependent spectral properties, which were investigated using the Lippert-Mataga plot to establish a relationship between fluorescence quantum efficiencies and calculated HOMO energies . The complexes formed with divalent transition metal ions like manganese, cobalt, nickel, copper, zinc, cadmium, and mercury exhibit octahedral geometries and are characterized as non-electrolytes in absolute ethanol .
Safety And Hazards
The safety information for 2-(1,2-Thiazol-4-yl)acetonitrile includes several hazard statements such as H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
2-(1,2-thiazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-2-1-5-3-7-8-4-5/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNJONLMISNCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Thiazol-4-yl)acetonitrile |
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